

# Application Note: Solid-Phase Synthesis of Neurotensin (1-8)

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## Compound of Interest

Compound Name: *Neurotensin (1-8)*

Cat. No.: *B1584057*

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Introduction Neurotensin (NT) is a 13-amino acid neuropeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu. The N-terminal fragment, **Neurotensin (1-8)** (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg), is a significant component for studying the structure-activity relationship of the full peptide. Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy is the standard method for obtaining high-purity synthetic peptides for research and drug development. This protocol outlines the manual synthesis of **Neurotensin (1-8)** on a 2-chlorotrityl chloride resin, followed by cleavage, deprotection, and purification.

## Experimental Protocols

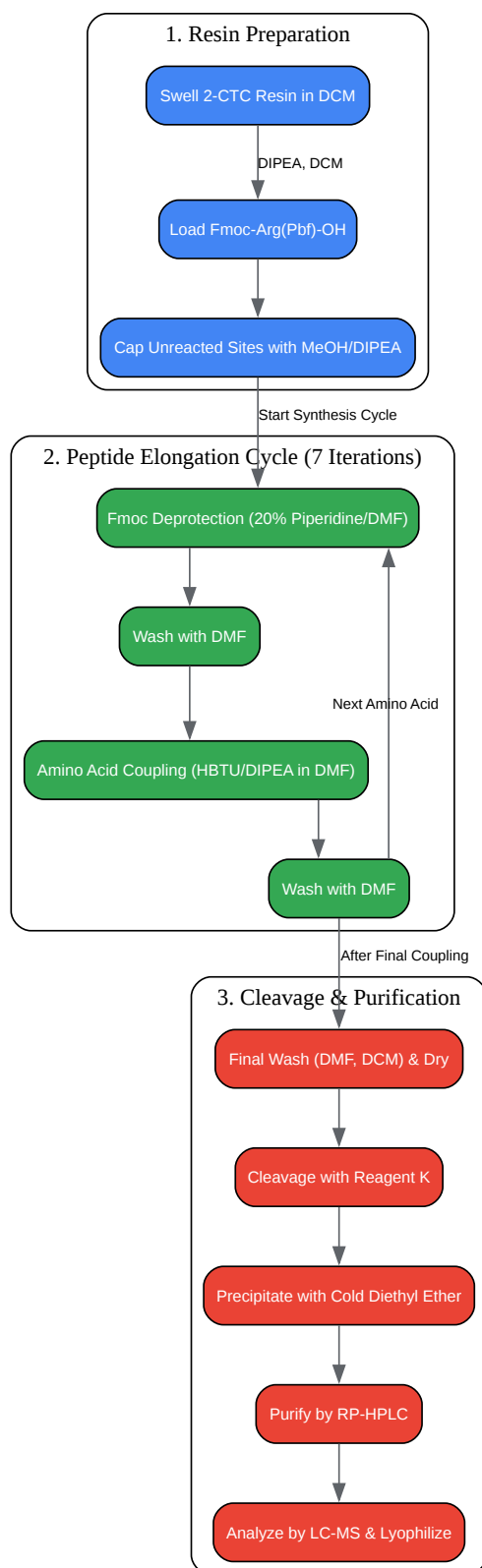
### Materials and Reagents

The following table summarizes the key reagents and materials required for the synthesis, cleavage, and purification of **Neurotensin (1-8)**.

Category	Item	Purpose
Solid Support (Resin)	2-Chlorotrityl chloride (2-CTC) resin, 100-200 mesh	Insoluble support for peptide elongation
Solvents	Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether (cold), Acetonitrile (ACN, HPLC grade), Deionized Water (HPLC grade)	Resin swelling, washing, and HPLC
Amino Acid Derivatives	Fmoc-Arg(Pbf)-OH[1][2], Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH[3], Fmoc-Asn(Trt)-OH[4], Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-pGlu-OH	Building blocks for peptide synthesis
Coupling Reagents	O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), N,N-Diisopropylethylamine (DIPEA)	Activation of amino acid carboxyl groups
Deprotection Reagent	20% (v/v) Piperidine in DMF	Removal of N-terminal Fmoc group
Cleavage & Deprotection	Reagent K: Trifluoroacetic acid (TFA), Phenol, Thioanisole, Deionized Water, 1,2-Ethanedithiol (EDT)	Cleavage from resin and side-chain deprotection
Purification Reagents	0.1% (v/v) TFA in Deionized Water (Mobile Phase A), 0.1% (v/v) TFA in Acetonitrile (Mobile Phase B)	RP-HPLC mobile phases

## Synthesis Workflow Diagram

The diagram below illustrates the complete workflow for the solid-phase synthesis of **Neurotensin (1-8)**.



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Caption: Workflow for the solid-phase synthesis of **Neurotensin (1-8)**.

## Detailed Synthesis Protocol

The synthesis is based on a 0.1 mmol scale.

### Step 1: Resin Preparation and First Amino Acid Loading

- Place 2-chlorotrityl chloride resin (e.g., 150 mg, ~0.1 mmol assuming 0.67 mmol/g loading) in a fritted reaction vessel.
- Swell the resin in DCM (3 mL) for 30 minutes. Drain the DCM.
- In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.2 mmol, 2 eq.) and DIPEA (0.4 mmol, 4 eq.) in 2 mL of DCM.
- Add the amino acid solution to the swollen resin and agitate for 2 hours at room temperature.
- To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 2 mL) and agitate for 15 minutes.
- Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

**Step 2: Iterative Peptide Elongation** This cycle is repeated for each subsequent amino acid in the sequence: Pro, Lys(Boc), Asn(Trt), Glu(OtBu), Tyr(tBu), Leu, and finally pGlu.

- **Fmoc Deprotection:** Add 20% piperidine in DMF (3 mL) to the resin and agitate for 3 minutes. Drain. Add a fresh 3 mL of 20% piperidine in DMF and agitate for 7 minutes.
- **Washing:** Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 3 mL) to remove all traces of piperidine.
- **Amino Acid Coupling:**
  - In a separate vial, pre-activate the next Fmoc-amino acid (0.3 mmol, 3 eq.) with HBTU (0.3 mmol, 3 eq.) and DIPEA (0.6 mmol, 6 eq.) in DMF (2 mL) for 2-3 minutes.
  - Add the activated amino acid solution to the resin.
  - Agitate the mixture for 45-60 minutes at room temperature.

- To monitor coupling completion, a Kaiser test can be performed on a small sample of beads.
- Washing: Drain the coupling solution and wash the resin with DMF (3 x 3 mL).
- Repeat the deprotection and coupling cycle for all amino acids in the sequence.

### Step 3: Cleavage and Deprotection

- After the final coupling, wash the peptidyl-resin with DMF (3x), DCM (3x), and Methanol (3x).
- Dry the resin thoroughly under a high vacuum for at least 2 hours.
- Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v/v/v/v). Caution: Prepare in a fume hood.
- Add the freshly prepared Reagent K (3 mL) to the dry resin and agitate at room temperature for 2-3 hours.
- Filter the cleavage mixture into a clean collection tube. Rinse the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing 30 mL of cold diethyl ether.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold diethyl ether.
- Dry the crude peptide pellet under vacuum.

### Step 4: Purification and Analysis

- Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water).
- Purify the peptide using preparative reversed-phase HPLC (RP-HPLC) with a C18 column.
- Apply a linear gradient of Mobile Phase B (0.1% TFA in ACN) against Mobile Phase A. A typical gradient might be 5-65% B over 60 minutes.

- Monitor the elution at 214 nm and 280 nm and collect fractions corresponding to the main peak.
- Analyze the collected fractions for purity by analytical RP-HPLC and confirm the molecular weight by mass spectrometry (e.g., LC-MS or MALDI-TOF).
- Pool the pure fractions (>95% purity) and lyophilize to obtain the final peptide as a white, fluffy powder.

## Quantitative Data Summary

The following tables provide typical quantitative parameters for the synthesis and expected results.

Table 1: Reagent Stoichiometry and Reaction Times

Step	Reagent	Equivalents (relative to resin loading)	Typical Time
First AA Loading	Fmoc-Arg(Pbf)-OH / DIPEA	2 / 4	2 hours
Fmoc Deprotection	20% Piperidine in DMF	-	3 + 7 minutes
Amino Acid Coupling	Fmoc-AA / HBTU / DIPEA	3 / 3 / 6	45-60 minutes
Final Cleavage	Reagent K	-	2-3 hours

Table 2: Expected Yield and Purity

Parameter	Expected Outcome	Notes
Crude Peptide Purity	50-80%	Highly sequence-dependent. Assessed by analytical RP-HPLC.
Final Purity (Post-HPLC)	>95%	Standard for most research applications. Can be increased to >98% with careful fraction collection.
Overall Yield	10-30%	Calculated based on the initial resin loading. Varies significantly with sequence length and difficulty.
Final Product	White, lyophilized powder	Store at -20°C or lower.

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